2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
Description
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is a sulfur-containing heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an ethanethioamide side chain at position 2. The thiazole ring is a five-membered aromatic system with nitrogen and sulfur atoms at positions 1 and 3, respectively.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPOGVYTBVPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297238 | |
| Record name | 4-Methyl-2-thiazoleethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-35-0 | |
| Record name | 4-Methyl-2-thiazoleethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-thiazoleethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide typically involves the reaction of 4-methylthiazole with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclization with α-Haloketones
This compound undergoes regioselective cyclization with α-bromoketones to form 2-acyl-4-arylthiazoles. Key findings include:
Table 1: Cyclization Reactions with α-Bromoketones
Mechanistically, the thioamide sulfur attacks the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration .
Thioether Formation via Base-Promoted Reactions
In the presence of bases (e.g., triethylamine), competing thioether formation occurs:
Table 2: Thioether Byproduct Formation
| Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Triethylamine | Acetone | 2,2′-thiobis(1-phenylethanone) | 80% | |
| DIPEA | Acetonitrile | 2,2′-thiobis(1-(4-fluorophenyl)ethanone) | 40% |
This side reaction proceeds via a double nucleophilic substitution mechanism .
Structural and Mechanistic Insights
-
Regioselectivity : The 4-methyl group on the thiazole ring directs cyclization to the C-2 position of the thioamide .
-
Solvent Effects : Polar aprotic solvents (DMF, acetone) enhance thiazole formation, while protic solvents favor decomposition .
-
Spectroscopic Data : Key IR bands include ν(NH₂) at 3393 cm⁻¹ and ν(C=O) at 1698 cm⁻¹ for intermediates .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is frequently utilized as a precursor in the synthesis of more complex thiazole derivatives. These derivatives are essential in developing new materials and industrial chemicals.
Biology
- Biological Activities : Thiazole derivatives, including this compound, are studied for their potential antimicrobial, antifungal, and anticancer properties. Research indicates that they may exhibit activities such as:
- Antioxidant Effects : Protecting cells from oxidative stress.
- Analgesic Properties : Reducing pain perception.
- Anti-inflammatory Effects : Mitigating inflammation in various biological systems.
Medicine
- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of thiazole derivatives in treating diseases such as cancer and infections. Their ability to inhibit matrix metalloproteinases and kinases suggests potential use in targeted therapies.
Industry
- Material Development : The compound's unique properties make it valuable in developing new materials with specific chemical functionalities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
Research focused on the anticancer effects of thiazole derivatives demonstrated that compounds similar to this compound could inhibit cancer cell proliferation through apoptosis induction. This highlights its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects. For example, they may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, emphasizing differences in substituents, functional groups, and reported biological activities:
Key Structural Differences and Implications
Core Heterocycle :
- The 1,3-thiazole ring in the target compound is distinct from 1,3,4-thiadiazole (), which contains an additional sulfur atom. This difference alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .
- Triazole -containing analogs (e.g., AB3 in ) exhibit enhanced binding to enzyme active sites due to additional nitrogen atoms, as seen in their higher ligand efficiency (-0.34 kcal/mol) compared to simpler thiazoles .
Functional Groups: The ethanethioamide group (-CH₂-CS-NH₂) in the target compound contrasts with the ester group in Methyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate. Thioamides are stronger hydrogen-bond donors and may improve metal coordination, critical for enzyme inhibition . Sulfanyl linkages in AB3 () enhance hydrophobicity and membrane permeability compared to the ethanethioamide chain .
Biological Activity :
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine () demonstrates insecticidal activity due to its planar aromatic system, which facilitates intercalation into biological membranes. The target compound’s thioamide group may offer similar advantages but with a different mechanism .
- AB3 and related sulfonamide-thiazole hybrids () exhibit binding energies (-6.45 to -7.03 kcal/mol) against kinase targets, suggesting the target compound could be optimized for similar potency .
Biological Activity
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its role in various biological activities. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂S |
| SMILES | CC1=CSC(=N1)CC(=S)N |
| InChI | InChI=1S/C8H10N2S/c1-4-6-5-7(9)8(10)3/h1-3H,4H2,(H2,9,10) |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with ethanethioamide under controlled conditions. Various methodologies have been reported to achieve high yields and purity of the compound.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent antibacterial activity against various strains such as Klebsiella pneumoniae , Escherichia coli , and Staphylococcus aureus . The antifungal efficacy against species like Aspergillus niger and Candida albicans has also been documented. The antimicrobial activity is often evaluated using methods like the cup-plate method or broth dilution assays .
Cytotoxicity
In addition to antimicrobial effects, this compound has shown cytotoxicity against several cancer cell lines. For example, it was observed to inhibit the growth of MDA-MB-231 breast cancer cells in a dose-dependent manner with IC50 values indicating moderate potency. This suggests potential applications in cancer therapy .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives has been explored extensively. Compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators and pathways, showing promise as therapeutic agents in treating inflammatory diseases .
Case Studies
- Antibacterial Study : A study evaluated the antibacterial activity of synthesized thiazole derivatives including this compound against clinical isolates of bacteria. The results indicated significant inhibition zones compared to standard antibiotics .
- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The study highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and functionalization. Key routes include:
- Route 1 : Reacting 2-cyanothioacetamide with chloroacetone in DMF under reflux, followed by hydrolysis to yield the thioamide moiety. This method achieves moderate yields (~54%) and requires purification via column chromatography .
- Route 2 : Using 2-(chloromethyl)-4-methylthiazole with cyanide sources (e.g., NaCN) to form intermediates, which are subsequently functionalized. Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., piperidine) critically impact reaction efficiency .
Table 1 : Comparison of Synthetic Routes
| Route | Reagents | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| 1 | 2-cyanothioacetamide, chloroacetone | DMF | Piperidine | 54% |
| 2 | 2-(chloromethyl)-4-methylthiazole, NaCN | Ethanol | None | 48% |
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl identify thiazole proton environments (e.g., δ 2.5 ppm for CH on thiazole) and confirm thioamide (-C(=S)NH) signals .
- IR Spectroscopy : Strong absorption bands at ~3200 cm (N-H stretch) and ~1650 cm (C=S stretch) validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure of thiazole derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsion angles. For example:
- Thiazole ring geometry (planarity, bond alternation) and intermolecular interactions (C–H⋯S hydrogen bonds) can be mapped .
- SHELX parameters (e.g., R-factor < 0.05) ensure structural accuracy. Weak interactions (e.g., C–H⋯O) stabilize crystal packing, as seen in tungsten-thiazole complexes .
Q. What strategies resolve contradictions in biological activity data for thiazole-based compounds?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to minimize variability .
- SAR Analysis : Compare substituent effects (e.g., 4-methyl vs. 4-phenyl thiazole) on activity. For example, 2-(4-phenylthiazol-2-yl) derivatives show enhanced anticancer activity due to hydrophobic interactions .
- Data Reprodubility : Validate results across multiple labs using identical synthetic batches and assay protocols.
Q. How does the substitution pattern on the thiazole ring affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO): Increase electrophilicity, enhancing interactions with biological targets (e.g., kinase inhibition) .
- Lipophilic Substituents (e.g., 4-methyl): Improve membrane permeability, as demonstrated in benzothiazole analogs with logP values >2.5 .
Table 2 : Substituent Effects on Bioactivity
| Substituent | LogP | IC (Anticancer, μM) |
|---|---|---|
| 4-Methyl | 2.1 | 12.3 ± 1.2 |
| 4-Phenyl | 3.4 | 6.8 ± 0.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
